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Compound of Interest

Compound Name:
N-Methoxy-N-methyltetrahydro-

2H-pyran-4-carboxamide

Cat. No.: B175082 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of tetrahydropyran derivatives is critical. As a prevalent scaffold in numerous natural

products and pharmaceuticals, understanding the nuanced effects of substitution on the

tetrahydropyran ring is paramount. This guide provides a comparative analysis of 13C Nuclear

Magnetic Resonance (NMR) chemical shifts for various tetrahydropyran derivatives, supported

by experimental data.

Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of the tetrahydropyran ring are highly sensitive to the nature,

position, and stereochemistry of substituents. The following table summarizes experimental

13C NMR data for the parent tetrahydropyran and several of its substituted derivatives,

providing a basis for objective comparison. The data illustrates the impact of common

substituents on the chemical environment of the ring carbons.

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | |---|---|---|---

|---|---| | Tetrahydropyran[1] | 68.5 | 26.5 | 23.4 | 26.5 | 68.5 | CDCl₃ | | cis-2,6-

Dimethyltetrahydropyran | 73.1 | 32.9 | 23.1 | 32.9 | 73.1 | CDCl₃ | | trans-2,6-

Dimethyltetrahydropyran | 73.8 | 33.1 | 26.1 | 33.1 | 73.8 | CDCl₃ | | 2-Methoxytetrahydropyran |

98.9 | 31.5 | 25.5 | 20.2 | 62.3 | CDCl₃ | | Tetrahydropyran-2-methanol[2] | 76.8 | 30.1 | 26.0 |

23.1 | 68.1 | CDCl₃ | | 3-Methyltetrahydropyran[3] | 74.0 | 32.5 | 31.5 | 26.1 | 68.4 | CDCl₃ | | 4-
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Hydroxytetrahydropyran (axial OH) | 62.1 | 34.2 | 68.9 | 34.2 | 62.1 | CDCl₃ | | 4-

Hydroxytetrahydropyran (equatorial OH) | 66.8 | 36.1 | 73.5 | 36.1 | 66.8 | CDCl₃ |

Experimental Protocols
The following is a typical experimental protocol for acquiring high-quality 13C NMR spectra for

tetrahydropyran derivatives.

Sample Preparation:

Approximately 20-50 mg of the tetrahydropyran derivative is accurately weighed and

dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The

choice of solvent should ensure good solubility and minimize solvent signal interference with

analyte peaks.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of

400 MHz or higher, equipped with a broadband probe is used.

Technique: Standard proton-decoupled 13C NMR spectroscopy is performed to obtain a

spectrum with a single peak for each chemically non-equivalent carbon atom.

Pulse Sequence: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments) is commonly employed.

Acquisition Parameters:

Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is

generally sufficient to cover the chemical shift range of carbon atoms in tetrahydropyran

derivatives.

Acquisition Time: An acquisition time of 1-2 seconds is typically used.
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Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for adequate

relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is

required.

Number of Scans: The number of scans can range from 128 to several thousand,

depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate

the frequency-domain spectrum.

Phase and baseline corrections are applied to obtain a properly phased spectrum with a flat

baseline.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Factors Influencing 13C NMR Chemical Shifts
The chemical shifts of the carbon atoms in the tetrahydropyran ring are primarily influenced by

the electronic and steric effects of the substituents, as well as the stereochemical orientation of

these groups. The following diagram illustrates the logical relationship between these factors

and the resulting 13C NMR chemical shifts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Factors Influencing 13C NMR Chemical Shifts in Tetrahydropyran Derivatives
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Caption: Logical workflow of factors affecting 13C NMR chemical shifts.

Analysis of Influencing Factors:

Inductive Effects: Electronegative substituents (e.g., -OH, -OR, halogens) withdraw electron

density from the attached carbon (α-carbon), causing a significant downfield shift

(deshielding). This effect diminishes with distance, affecting the β and γ carbons to a lesser

extent.

Steric Effects (γ-gauche effect): When a substituent is in a gauche conformation with respect

to a γ-carbon, a shielding (upfield shift) of that carbon is typically observed. This is a crucial

factor in distinguishing between stereoisomers.

Stereochemistry (Axial vs. Equatorial): The orientation of a substituent has a pronounced

effect on the chemical shifts of the ring carbons. An axial substituent will generally cause a

greater shielding (upfield shift) of the γ-carbons (C-3 and C-5 for a substituent at C-1) due to

the γ-gauche effect, compared to its equatorial counterpart. The carbon bearing the axial
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substituent itself is also typically shielded relative to when the substituent is equatorial. This

is evident in the provided data for axial and equatorial 4-hydroxytetrahydropyran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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